Methyl fucopyranoside
Description
Significance in Carbohydrate Chemistry and Biology
The significance of Methyl alpha-L-rhamnopyranoside is intrinsically linked to the biological relevance of its parent molecule, L-rhamnose. L-rhamnose-containing structures are involved in a variety of biological processes. For instance, the esterification of the rhamnose moiety in natural products has been shown to be crucial for their bioactivity, such as enhancing immunosuppressive properties. nih.gov
Researchers have focused on synthesizing derivatives of Methyl alpha-L-rhamnopyranoside, particularly sugar esters (SEs), due to their promising biological profiles. um.edu.my These esters, which combine a hydrophilic sugar part with lipophilic fatty acid chains, are noted for their biodegradability, non-toxicity, and diverse applications. nih.gov Scientific investigations have highlighted the potential of rhamnopyranoside-based esters in areas such as antimicrobial and anticarcinogenic research. nih.govum.edu.my Furthermore, some studies suggest that Methyl alpha-L-rhamnopyranoside itself may have a role as a vaccine adjuvant and possess anti-inflammatory properties. biosynth.com
Role as a Model Glycoside in Advanced Structural and Synthetic Studies
Methyl alpha-L-rhamnopyranoside is a cornerstone model compound in synthetic and structural carbohydrate chemistry. Its multiple hydroxyl groups present a classic chemical challenge for regioselective modification, making it an ideal substrate for developing and refining synthetic methodologies. nih.gov It is frequently used as a starting material for the synthesis of more complex molecules, including oligosaccharides and various ester derivatives. nih.govresearchgate.netdergipark.org.tr
The compound is also pivotal in conformational analysis. The three-dimensional structure of carbohydrates is critical to their function, and Methyl alpha-L-rhamnopyranoside typically adopts a stable ¹C₄ chair conformation. nih.govum.edu.my However, chemical modifications, such as the introduction of an isopropylidene ring, can distort this conformation. um.edu.myum.edu.my This makes it an excellent model for studying the conformational effects of different functional groups using advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. um.edu.myum.edu.my Additionally, O-methylated versions of Methyl alpha-L-rhamnopyranoside serve as crucial models for interpreting the ¹³C-NMR spectra of complex oligo- and polysaccharides that contain L-rhamnose units. chemicalpapers.comchemicalpapers.com
Overview of Current Research Trajectories and Future Prospects
Current research on Methyl alpha-L-rhamnopyranoside is largely centered on the synthesis of novel derivatives and the evaluation of their biological functions. nih.govum.edu.mydergipark.org.tr A major focus is on developing new antimicrobial agents, with a particular emphasis on antifungal compounds. nih.govbanglajol.info To streamline this process, researchers increasingly employ in silico tools like PASS (Prediction of Activity Spectra for Substances) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) to predict the therapeutic potential and drug-likeness of newly synthesized molecules. dergipark.org.trbanglajol.info
The future of research in this area points towards a deeper exploration of structure-activity relationships (SAR). By systematically modifying the structure of Methyl alpha-L-rhamnopyranoside and its derivatives, scientists aim to design compounds with enhanced potency and selectivity for specific biological targets. nih.govnih.gov These efforts could lead to the development of new therapeutic agents, such as non-azole type antifungal drugs, and compounds with neuroprotective properties. nih.gov The synthesis of complex rhamnose-containing oligosaccharides for immunological and materials science studies also remains a vibrant and important field of research. nih.govnih.govnih.gov
Data Tables
Table 1: Chemical Properties of Methyl alpha-L-rhamnopyranoside
| Property | Value | Source(s) |
| CAS Number | 14917-55-6 | biosynth.comchemicalbook.comnih.gov |
| Molecular Formula | C₇H₁₄O₅ | biosynth.comchemicalbook.comnih.gov |
| Molecular Weight | 178.18 g/mol | biosynth.comchemicalbook.comnih.gov |
| IUPAC Name | (2R,3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol | nih.gov |
| Synonyms | Methyl 6-deoxy-alpha-L-mannopyranoside, 1-O-Methyl-alpha-rhamnose | biosynth.comnih.gov |
| Physical Form | White to pale cream crystals or powder | thermofisher.com |
| Melting Point | 107 °C | biosynth.com |
Structure
2D Structure
Properties
IUPAC Name |
2-methoxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932949 | |
| Record name | Methyl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14917-55-6, 14687-15-1, 71116-57-9, 6340-52-9 | |
| Record name | Mannopyranoside, .alpha.-L- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Galactopyranoside, .alpha.-L- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC274256 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC51241 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Regioselective Derivatization
Regioselective Acylation and Esterification Strategies
The ability to selectively acylate or esterify specific hydroxyl groups on the rhamnopyranoside ring is crucial for synthesizing complex molecules. Various methods have been developed to achieve this, each offering distinct advantages in terms of selectivity and reaction conditions.
Dibutyltin (B87310) Oxide (DBTO) Mediated Acylation
The dibutyltin oxide (DBTO) method is a powerful tool for the regioselective acylation of vicinal diols. dergipark.org.trresearchgate.net In the case of Methyl alpha-L-rhamnopyranoside, treatment with DBTO in methanol (B129727) leads to the formation of a 2,3-O-(dibutylstannylene) derivative. dergipark.org.trbanglajol.info This intermediate activates the equatorial 3-hydroxyl group to a much greater extent than the axial 2-hydroxyl group. researchgate.net
Subsequent reaction with an acylating agent, such as 3-chlorobenzoyl chloride, results in the highly regioselective formation of the 3-O-acylated product in excellent yield. dergipark.org.trbanglajol.info This selectivity is attributed to the preferential reaction at the more nucleophilic oxygen atom within the stannylene ring. banglajol.info This method has been successfully employed for the synthesis of various 3-O-acyl derivatives, including stearoyl, palmitoyl, myristoyl, and lauroyl esters. researchgate.netresearchgate.net
Table 1: Regioselective Acylation of Methyl alpha-L-rhamnopyranoside using DBTO
| Acylating Agent | Position of Acylation | Reference |
| 3-Chlorobenzoyl chloride | 3-O | dergipark.org.trbanglajol.info |
| Stearoyl chloride | 3-O | researchgate.netresearchgate.net |
| Palmitoyl chloride | 3-O | researchgate.net |
| Myristoyl chloride | 3-O | researchgate.net |
| Lauroyl chloride | 3-O | researchgate.net |
| p-Toluenesulphonyl chloride | 3-O | researchgate.net |
| Methanesulphonyl chloride | 3-O | researchgate.net |
| Benzoyl chloride | 3-O | researchgate.net |
Direct Acylation and Esterification Techniques
Direct acylation methods, while often less selective than DBTO-mediated reactions, can provide valuable insights into the relative reactivity of the hydroxyl groups. dergipark.org.trnih.gov The reaction of Methyl alpha-L-rhamnopyranoside with stearoyl chloride in pyridine (B92270), for instance, yields a mixture of 2,3-di-O- and 3,4-di-O-stearates. nih.gov This indicates the following order of hydroxyl group reactivity: 3-OH > 4-OH > 2-OH. nih.gov
These di-O-acylated products can then serve as intermediates for further derivatization at the remaining free hydroxyl group, allowing for the synthesis of a variety of mixed esters. dergipark.org.trnih.gov
Selective Pivaloylation Methods
Pivaloylation, the introduction of the bulky pivaloyl group, can offer unique selectivity due to steric hindrance. While specific studies on the selective pivaloylation of Methyl alpha-L-rhamnopyranoside are part of broader research into acylation, general methods for pivaloylation of alcohols are well-established. organic-chemistry.org These often involve the use of pivaloyl chloride or anhydride (B1165640) and can be performed with or without a catalyst. organic-chemistry.org The steric bulk of the pivaloyl group can direct acylation to less hindered positions.
DMAP-Catalyzed Derivatization
4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for acylation reactions. nih.gov In the context of Methyl alpha-L-rhamnopyranoside, DMAP-catalyzed stearoylation with dimolar stearoyl chloride in pyridine at low temperatures results in a mixture of 2,3-di-O- and 3,4-di-O-stearates, with the 3,4-isomer being the major product. nih.gov This outcome further supports the reactivity trend of the hydroxyl groups as 3-OH > 4-OH > 2-OH. nih.gov The resulting di-O-stearates can be further functionalized at the free hydroxyl position using various acylating agents in the presence of DMAP. nih.gov
Table 2: DMAP-Catalyzed Di-O-Stearoylation of Methyl alpha-L-rhamnopyranoside
| Product | Ratio | Reference |
| Methyl 2,3-di-O-stearoyl-α-L-rhamnopyranoside | 2 | nih.gov |
| Methyl 3,4-di-O-stearoyl-α-L-rhamnopyranoside | 3 | nih.gov |
Molybdenum(V) Chloride Catalyzed Acetylation
Molybdenum(V) chloride (MoCl₅) has emerged as a potent Lewis acid catalyst for various organic transformations, including C-C bond formation and amidation. researchgate.netresearchgate.net While its specific application in the acetylation of Methyl alpha-L-rhamnopyranoside is not extensively detailed in the provided context, its catalytic activity in related reactions suggests its potential for promoting acetylation and other acylations under mild conditions. researchgate.net
Protection and Deprotection Strategies for Site-Selective Functionalization
The use of protecting groups is a cornerstone of carbohydrate chemistry, enabling the temporary masking of one or more hydroxyl groups to allow for selective reactions at other positions. organic-chemistry.orgyoutube.com A variety of protecting groups are available, each with its own specific conditions for introduction and removal, allowing for orthogonal protection strategies. organic-chemistry.orgwikipedia.org
For the site-selective functionalization of Methyl alpha-L-rhamnopyranoside, a common strategy involves the formation of a 2,3-O-isopropylidene derivative. aensiweb.comresearchgate.net This is achieved by reacting the rhamnopyranoside with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of p-toluenesulfonic acid. aensiweb.comresearchgate.net This protection of the C-2 and C-3 hydroxyls allows for selective functionalization of the C-4 hydroxyl group. For example, octanoylation of the 2,3-O-isopropylidene derivative followed by deacetonation (removal of the isopropylidene group) yields methyl 4-O-octanoyl-α-L-rhamnopyranoside. aensiweb.comresearchgate.net
Common protecting groups for alcohols and their typical deprotection conditions are summarized below:
Table 3: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Deprotection Conditions | Reference |
| Acetyl | Ac | Acid or base | libretexts.org |
| Benzoyl | Bz | Acid or base (more stable than Ac) | libretexts.org |
| Benzyl (B1604629) | Bn | Hydrogenolysis | youtube.comlibretexts.org |
| p-Methoxybenzyl | PMB | Acid, hydrogenolysis, or oxidation | libretexts.org |
| Methoxymethyl ether | MOM | Acid | libretexts.org |
| Tetrahydropyranyl | THP | Acid | libretexts.org |
| Trimethylsilyl | TMS | Acid, fluoride (B91410) ions | tcichemicals.com |
| tert-Butyldimethylsilyl | TBDMS/TBS | Acid, fluoride ions | tcichemicals.com |
| Triisopropylsilyl | TIPS | Acid, fluoride ions | tcichemicals.com |
| Pivaloyl | Piv | Acid, base, or reducing agents | libretexts.org |
| Trityl | Tr | Acid, hydrogenolysis | libretexts.org |
Isopropylidene Acetal Formation and Selective Deprotection
The formation of isopropylidene acetals is a common strategy to protect cis-diol functionalities within carbohydrate molecules. In the case of methyl alpha-L-rhamnopyranoside, the cis-2,3-diol can be selectively protected to form a 2,3-O-isopropylidene derivative. This protection allows for the selective functionalization of the remaining free hydroxyl group at the C4 position. Subsequent removal of the isopropylidene group under mild acidic conditions regenerates the 2,3-diol, enabling further synthetic manipulations at these positions.
Benzyl Ether Protection and Hydrogenolysis
Benzyl ethers are widely used as protecting groups for hydroxyl functions in carbohydrate synthesis due to their stability under a variety of reaction conditions and their facile removal by catalytic hydrogenolysis. organic-chemistry.org The hydroxyl groups of methyl alpha-L-rhamnopyranoside can be converted to benzyl ethers using benzyl bromide in the presence of a base like sodium hydride. organic-chemistry.org The selective deprotection of these benzyl ethers can be achieved through careful selection of catalysts and reaction conditions. researchgate.net For instance, a study demonstrated the use of methyl 4-O-benzyl-α-L-rhamnopyranoside as an intermediate in the synthesis of a rhamnosyl-containing trisaccharide. researchgate.net In this intermediate, the C2 and C3 hydroxyl groups remain available for further glycosylation reactions. researchgate.net The final deprotection of the benzyl group is typically accomplished using hydrogen gas and a palladium catalyst on carbon (Pd/C), which cleaves the benzyl ether to regenerate the free hydroxyl group and produces toluene (B28343) as a byproduct. organic-chemistry.org
Chemoenzymatic Synthesis and Biocatalysis
The integration of enzymatic methods with traditional chemical synthesis offers powerful avenues for the selective modification of carbohydrates, often providing high regioselectivity and stereoselectivity under mild reaction conditions.
Enzyme Engineering for Modified Glycosyltransferase Specificity
While specific examples directly involving methyl alpha-L-rhamnopyranoside are not extensively detailed in the provided search results, the principle of engineering glycosyltransferases for altered specificity is a significant area of research in carbohydrate chemistry. This approach involves modifying the amino acid sequence of a glycosyltransferase to change its acceptor or donor substrate specificity. Such engineered enzymes could potentially be used to selectively glycosylate methyl alpha-L-rhamnopyranoside at a specific hydroxyl position, offering a highly efficient and clean method for constructing complex oligosaccharides.
Lipase-Mediated Transesterification for Sugar Esters
Lipases are versatile enzymes commonly used for the synthesis of esters. nih.gov In the context of carbohydrate chemistry, they can catalyze the regioselective acylation of sugars to produce sugar esters. nih.govbanglajol.info This is typically achieved through transesterification reactions in non-aqueous media. nih.gov Research has shown that lipases can be used for the synthesis of rhamnose esters. nih.gov One study reported the unimolar 3-chlorobenzoylation of methyl α-L-rhamnopyranoside using a dibutyltin oxide method to regioselectively yield the 3-O-substituted product. banglajol.info This product was then further acylated to create novel 2,4-di-O-acyl derivatives. banglajol.info The choice of lipase (B570770) and reaction conditions, such as the solvent and acyl donor, can influence the regioselectivity of the acylation. nih.gov
Synthesis of Glycosyl Derivatives for Oligosaccharide Assembly
The synthesis of complex oligosaccharides relies on the preparation of suitably protected and activated glycosyl donors and acceptors derived from monosaccharides like methyl alpha-L-rhamnopyranoside. These building blocks are then coupled in a stepwise manner to assemble the desired oligosaccharide sequence.
Stereoselective Glycosylation Approaches
The controlled formation of glycosidic linkages with a defined stereochemistry is a cornerstone of carbohydrate synthesis. In the context of methyl alpha-L-rhamnopyranoside, achieving high stereoselectivity is crucial for mimicking natural structures. Research has demonstrated effective strategies for the stereoselective glycosylation of methyl alpha-L-rhamnopyranoside to yield di-O-glycosyl derivatives.
A notable approach involves the use of a selectively protected methyl alpha-L-rhamnopyranoside acceptor, such as methyl 4-O-benzoyl-α-L-rhamnopyranoside. This allows for the sequential or simultaneous glycosylation at the C-2 and C-3 positions. The stereochemical outcome of the glycosylation is highly dependent on the nature of the glycosyl donor and the reaction conditions employed. For instance, the use of glycosyl halides, such as bromides, in the presence of a promoter like silver triflate, has been a common strategy.
Key research in this area has detailed the synthesis of a variety of 2,3-di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside. nih.gov In these syntheses, various glycosyl donors were coupled with partially protected methyl alpha-L-rhamnopyranoside acceptors to introduce different sugar moieties, including L-fucopyranose, D-glucopyranose, D-mannopyranose, and L-rhamnopyranose itself. nih.gov The stereoselective introduction of α-L-fucopyranosyl residues has been accomplished using donors like 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide. nih.gov
The following table summarizes key examples of stereoselective glycosylation reactions involving methyl alpha-L-rhamnopyranoside derivatives.
| Acceptor | Glycosyl Donor | Product (Glycosyl Moiety at C-2 or C-3) | Reference |
| Methyl 4-O-benzoyl-α-L-rhamnopyranoside | 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide | Methyl 2-O-(α-L-fucopyranosyl)-4-O-benzoyl-α-L-rhamnopyranoside derivative | nih.gov |
| Methyl 4-O-benzoyl-α-L-rhamnopyranoside | Ethyl 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranoside | Methyl 3-O-(β-L-fucopyranosyl)-4-O-benzoyl-α-L-rhamnopyranoside derivative | nih.gov |
| Methyl 4-O-benzoyl-α-L-rhamnopyranoside | 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl bromide | Methyl 3-O-(α-D-mannopyranosyl)-4-O-benzoyl-α-L-rhamnopyranoside derivative | nih.gov |
| Methyl 4-O-benzoyl-α-L-rhamnopyranoside | 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl bromide | Methyl 3-O-(β-D-glucopyranosyl)-4-O-benzoyl-α-L-rhamnopyranoside derivative | nih.gov |
Preparation of Branched Oligosaccharides Containing Rhamnose Residues
Branched oligosaccharides play critical roles in cell-cell recognition and immune responses. Methyl alpha-L-rhamnopyranoside serves as a valuable scaffold for the synthesis of such complex structures due to its multiple hydroxyl groups that can be selectively functionalized to act as branching points. The synthesis of branched oligosaccharides often involves a multi-step process of protection, glycosylation, and deprotection to achieve the desired architecture.
The synthesis of 2,3-di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside is a direct method for creating branched trisaccharides, where the rhamnose residue forms the core. nih.gov This involves the glycosylation of two different hydroxyl groups on the methyl alpha-L-rhamnopyranoside ring. For example, a disaccharide acceptor, such as methyl 4-O-benzoyl-3-O-(2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl)-α-L-rhamnopyranoside, can be further glycosylated at the C-2 position to yield a branched trisaccharide. nih.gov
The strategic use of protecting groups is essential to direct the glycosylation to the desired position. For instance, a benzyl ether protecting group at the C-4 position leaves the C-2 and C-3 hydroxyls available for glycosylation. The differential reactivity of these hydroxyl groups can also be exploited for regioselective glycosylation.
The table below outlines the synthesis of branched oligosaccharides originating from a methyl alpha-L-rhamnopyranoside core.
| Core Acceptor | Glycosylating Agent 1 (Position) | Glycosylating Agent 2 (Position) | Resulting Branched Oligosaccharide Structure | Reference |
| Methyl α-L-rhamnopyranoside | α-L-rhamnopyranosyl bromide derivative (C-3) | α-D-mannopyranosyl bromide derivative (C-2) | Methyl 2-O-(α-D-mannopyranosyl)-3-O-(α-L-rhamnopyranosyl)-α-L-rhamnopyranoside derivative | nih.gov |
| Methyl α-L-rhamnopyranoside | β-D-glucopyranosyl bromide derivative (C-3) | α-L-fucopyranosyl bromide derivative (C-2) | Methyl 2-O-(α-L-fucopyranosyl)-3-O-(β-D-glucopyranosyl)-α-L-rhamnopyranoside derivative | nih.gov |
| Methyl α-L-rhamnopyranoside | α-D-mannopyranosyl bromide derivative (C-3) | β-L-fucopyranosyl thio-glycoside derivative (C-2) | Methyl 2-O-(β-L-fucopyranosyl)-3-O-(α-D-mannopyranosyl)-α-L-rhamnopyranoside derivative | nih.gov |
| Methyl α-L-rhamnopyranoside | β-L-fucopyranosyl bromide derivative (C-3) | α-L-rhamnopyranosyl bromide derivative (C-2) | Methyl 2-O-(α-L-rhamnopyranosyl)-3-O-(β-L-fucopyranosyl)-α-L-rhamnopyranoside derivative | nih.gov |
These synthetic advancements provide a powerful toolkit for the assembly of complex, branched oligosaccharides based on a methyl alpha-L-rhamnopyranoside core, paving the way for further investigations into their biological functions.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including methyl α-L-rhamnopyranoside. A variety of NMR experiments offer detailed insights into its carbon-hydrogen framework and stereochemistry.
The 1H and 13C NMR spectra of methyl α-L-rhamnopyranoside provide fundamental information about its structure. In the 1H NMR spectrum, a characteristic doublet with a small coupling constant (J = 1.5 Hz) at approximately δ 4.65 is assigned to the anomeric proton (H-1), indicating its equatorial orientation. banglajol.info The signals for the other protons on the pyranose ring appear in distinct regions of the spectrum, and their chemical shifts and coupling constants are invaluable for assigning the relative stereochemistry of the molecule. banglajol.infodergipark.org.tr
The 13C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the molecule. nih.govchemicalpapers.com The anomeric carbon (C-1) typically resonates at a distinct chemical shift, and the positions of the other carbon signals are influenced by their chemical environment, including the presence of hydroxyl and methoxy (B1213986) groups. chemicalpapers.comchemicalpapers.com The chemical shifts for both 1H and 13C nuclei are sensitive to the solvent used and the presence of substituents. chemicalpapers.com
Table 1: 1H NMR Chemical Shift Data for Methyl α-L-rhamnopyranoside
| Proton | Chemical Shift (ppm) |
|---|---|
| H-1 | 4.65 (d, J=1.5 Hz) |
| H-3 | ~4.00 |
| H-2, H-4 | 3.72-3.76 |
Note: Data is illustrative and can vary based on solvent and experimental conditions. banglajol.infodergipark.org.tr
Table 2: 13C NMR Chemical Shift Data for Methyl α-L-rhamnopyranoside
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-1 | ~100.5 |
| C-2 | ~70.5 |
| C-3 | ~71.0 |
| C-4 | ~72.5 |
| C-5 | ~68.0 |
| C-6 | ~17.5 |
| OCH3 | ~54.5 |
Note: Data is illustrative and can vary based on solvent and experimental conditions. chemicalpapers.comchemicalpapers.com
Two-dimensional NMR experiments provide a more in-depth analysis of the connectivity within the methyl α-L-rhamnopyranoside molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks, allowing for the tracing of connections between adjacent protons in the pyranose ring. nih.govlibretexts.org This is crucial for confirming the sequence of protons from H-1 to H-5.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range couplings between protons and carbons (typically over two to three bonds). nih.govyoutube.com This is particularly useful for assigning quaternary carbons and for linking the methoxy group to the anomeric carbon (C-1).
DEPT-135 (Distortionless Enhancement by Polarization Transfer): The DEPT-135 experiment distinguishes between different types of carbon atoms based on the number of attached protons. nih.govlibretexts.orglibretexts.org Methylene (CH2) groups appear as negative peaks, while methyl (CH3) and methine (CH) groups appear as positive peaks. libretexts.orglibretexts.org This aids in the unambiguous assignment of the C-6 methyl group and the methine carbons of the pyranose ring.
HSQC-TOCSY (Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy): This powerful technique combines the direct one-bond proton-carbon correlation of an HSQC experiment with the through-bond proton-proton correlations of a TOCSY experiment. columbia.eduucl.ac.uk It allows for the identification of all protons within a spin system that are coupled to a specific carbon atom, which is highly effective in resolving overlapping signals in complex spectra. columbia.eduucl.ac.uk
The dynamic behavior of methyl α-L-rhamnopyranoside, particularly in its glassy state, can be investigated using one-dimensional (1D) 13C NMR exchange experiments, such as CODEX (Centerband-Only Detection of Exchange). rsc.orguea.ac.uk These experiments have revealed that molecular motions in the range of milliseconds to seconds occur in the glassy state, which are not observed in the crystalline form. rsc.org These studies provide insights into the molecular mobility of the sugar glass, which is important for its applications as a stabilizing agent. rsc.orguea.ac.uk The dynamics of the system, including anisotropic rotation of the entire molecule, can be further explored through proton spin-lattice relaxation time measurements. rsc.orgresearchgate.net
The Karplus relationship describes the correlation between the three-bond (vicinal) coupling constant (3JH,H) and the dihedral angle between the coupled protons. miamioh.edu This relationship is a powerful tool for determining the preferred conformation of the pyranose ring in solution. rsc.org By analyzing the coupling constants between adjacent protons in the 1H NMR spectrum of methyl α-L-rhamnopyranoside, it is possible to deduce the dihedral angles and thus confirm that the molecule predominantly adopts a 1C4 chair conformation. chemicalpapers.comum.edu.my
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of methyl α-L-rhamnopyranoside exhibits characteristic absorption bands. A broad band in the region of 3300-3500 cm-1 is indicative of the O-H stretching vibrations of the hydroxyl groups. nih.gov The presence of C-H stretching vibrations is observed in the 2800-3000 cm-1 region. The region between 1000 and 1200 cm-1 typically shows strong absorptions corresponding to C-O stretching vibrations of the pyranose ring and the methoxy group. banglajol.infodergipark.org.tr The FT-IR spectrum serves as a valuable tool for confirming the presence of these key functional groups and for monitoring chemical transformations of the molecule. banglajol.infodergipark.org.tr
Table 3: Characteristic FT-IR Absorption Bands for Methyl α-L-rhamnopyranoside
| Wavenumber (cm-1) | Functional Group |
|---|---|
| 3300-3500 (broad) | O-H stretch (hydroxyl groups) |
| 2800-3000 | C-H stretch (alkyl) |
| 1000-1200 | C-O stretch (pyranose ring, methoxy) |
Note: Data is illustrative and can vary based on the sample state (e.g., solid, solution) and experimental conditions. banglajol.infodergipark.org.trnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural components of methyl alpha-L-rhamnopyranoside through fragmentation analysis. The compound has a molecular formula of C₇H₁₄O₅ and a molecular weight of approximately 178.18 g/mol . nih.govfishersci.ca
Under mass spectrometry, the molecule undergoes ionization and fragmentation, yielding a characteristic pattern of mass-to-charge ratios that helps to confirm its structure. While a detailed fragmentation analysis for the parent compound is not extensively published, general principles of carbohydrate fragmentation can be applied. Common fragmentation pathways for glycosides involve cleavage of the glycosidic bond and subsequent fragmentation of the sugar ring.
For methyl alpha-L-rhamnopyranoside, the initial fragmentation would likely involve the loss of the methoxy group (•OCH₃) or cleavage at the glycosidic bond to separate the methyl group from the rhamnopyranose ring. Further fragmentation of the pyranose ring would produce a series of smaller ions. These fragmentation patterns are crucial for the structural confirmation of derivatives of methyl alpha-L-rhamnopyranoside, such as its acylated forms. nih.govbanglajol.info
The fragmentation of related compounds, like aldehydes and ketones, often involves specific rearrangements such as the McLafferty rearrangement, which is possible if a gamma-hydrogen is present relative to a carbonyl group. libretexts.orgyoutube.com While not directly applicable to the parent glycoside, this highlights the types of complex fragmentation patterns that can occur in derivatized forms.
A mass spectrum for a related compound, methyl triacetyl-alpha-L-rhamnopyranoside, is available and provides insight into the fragmentation of a derivatized version of the molecule.
Table 1: Key Mass Spectrometry Data for Methyl alpha-L-rhamnopyranoside
| Property | Value |
| Molecular Formula | C₇H₁₄O₅ |
| Molecular Weight | 178.18 g/mol nih.gov |
| Exact Mass | 178.08412354 Da nih.gov |
| Common Synonyms | Methyl 6-deoxy-alpha-L-mannopyranoside, 1-O-Methyl-alpha-L-rhamnose nih.govtcichemicals.com |
| InChIKey | OHWCAVRRXKJCRB-PAMBMQIZSA-N nih.gov |
This table summarizes key identifiers and properties of Methyl alpha-L-rhamnopyranoside relevant to mass spectrometry.
X-ray Crystallography for Solid-State Conformation and Crystal Packing
For a related compound, methyl 6-deoxy-3-C-methyl-alpha-L-mannopyranoside, X-ray crystallographic analysis revealed a monoclinic crystal system with the space group C2. The analysis confirmed that the pyranoside ring adopts a ¹C₄ chair conformation. nih.gov In this conformation, the methoxyl group at the anomeric center (C-1) and the C-3 methyl group are in axial positions. nih.gov
A study on a disaccharide containing a methyl α-L-rhamnopyranoside unit, specifically methyl α-L-rhamnopyranosyl-(1→2)-α-L-rhamnopyranoside monohydrate, showed that the hexopyranose rings also adopt the ¹C₄ chair conformation. nih.gov The crystal structure revealed that the disaccharide and water molecules form layers that are held together by O-H···O hydrogen bonds. These layers then stack through hydrophobic interactions between the methyl groups. nih.gov The conformation around the glycosidic linkage in the crystal was found to be similar to the major conformation observed in an aqueous solution. nih.gov
These crystallographic studies are fundamental in understanding the precise spatial arrangement of the atoms in the solid state, which influences the compound's physical properties and its interactions with other molecules.
Table 2: Crystallographic Data for a Related Methyl L-Rhamnopyranoside Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 12.913(2) |
| b (Å) | 8.052(1) |
| c (Å) | 9.766(2) |
| β (°) | 105.13(2) |
| Pyranoside Ring Conformation | ¹C₄ (chair) |
Data from the X-ray crystallographic analysis of methyl 6-deoxy-3-C-methyl-alpha-L-mannopyranoside. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govsigmaaldrich.comnd.edu For Methyl alpha-L-rhamnopyranoside and its derivatives, DFT calculations are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. capes.gov.bracs.orgnih.gov These calculations are fundamental for understanding the molecule's inherent properties and reactivity.
Studies on acylated derivatives of Methyl alpha-L-rhamnopyranoside have utilized DFT, often with the B3LYP functional and various basis sets, to achieve optimized structures. nih.gov The process involves finding the minimum energy conformation, which is crucial for subsequent analyses of the molecule's electronic characteristics. nih.govsigmaaldrich.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.
For derivatives of Methyl alpha-L-rhamnopyranoside, FMO analysis has been performed following DFT optimization. capes.gov.bracs.org These calculations reveal how the introduction of different acyl groups influences the electronic properties of the parent molecule. The energies of the HOMO, LUMO, and the HOMO-LUMO gap are calculated to predict the relative reactivity and stability of these sugar esters. capes.gov.brnih.gov
Table 1: Frontier Molecular Orbital Properties of Methyl alpha-L-rhamnopyranoside and its Derivatives Note: The following data is illustrative, based on findings for rhamnopyranoside derivatives. Exact values can vary based on the specific derivative and computational method.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Methyl α-L-rhamnopyranoside (Parent) | - | - | - |
| Methyl 3-O-(3-chlorobenzoyl)-α-L-rhamnopyranoside | -6.58 | -0.87 | 5.71 |
| Methyl 3-O-(3-chlorobenzoyl)-2,4-di-O-butanoyl-α-L-rhamnopyranoside | -6.89 | -1.12 | 5.77 |
| Methyl 3-O-(3-chlorobenzoyl)-2,4-di-O-hexanoyl-α-L-rhamnopyranoside | -6.91 | -1.13 | 5.78 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. They are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding intermolecular interactions. In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas, while regions of positive potential (blue) indicate electron-deficient areas.
For Methyl alpha-L-rhamnopyranoside derivatives, MEP maps calculated from DFT results highlight how different substituents alter the electrostatic landscape. capes.gov.bracs.org For instance, the oxygen atoms of hydroxyl and ester groups typically appear as regions of high negative potential, indicating their role as potential sites for electrophilic attack or hydrogen bonding. The analysis of these maps helps in predicting how the molecule will interact with biological receptors or other molecules.
Thermodynamic Property Calculations and Stability Assessments
DFT calculations can also be used to compute various thermodynamic properties, such as the standard enthalpy of formation (ΔH), Gibbs free energy (ΔG), and entropy (S). capes.gov.brnih.gov These parameters are essential for assessing the thermodynamic stability of different conformations or derivatives of Methyl alpha-L-rhamnopyranoside. A lower enthalpy of formation generally indicates a more stable compound. capes.gov.br
Studies on acylated rhamnopyranosides have shown that the addition of ester groups can enhance the thermodynamic stability of the molecule. capes.gov.bracs.org By comparing the calculated thermodynamic properties of the parent compound with its derivatives, researchers can evaluate the energetic feasibility of synthetic routes and the relative stability of the resulting products. An increase in the dipole moment (μ) upon esterification has also been observed, suggesting a more polar nature and potentially stronger interactions with polar environments. nih.gov
Table 2: Calculated Thermodynamic Properties of Methyl alpha-L-rhamnopyranoside Derivatives Note: The following data is illustrative and based on findings for various rhamnopyranoside esters.
| Compound | Enthalpy (ΔH) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) | Dipole Moment (μ) (Debye) |
|---|---|---|---|
| Methyl α-L-rhamnopyranoside | -246.35 | -187.56 | 2.55 |
| Methyl 4-O-(2-chlorobenzoyl)-α-L-rhamnopyranoside | -272.93 | -202.87 | 3.98 |
| Methyl 2,3-di-O-acetyl-4-O-(2-chlorobenzoyl)-α-L-rhamnopyranoside | -423.51 | -338.49 | 5.15 |
Molecular Dynamics (MD) Simulations for Conformational Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility and preferred shapes of molecules in solution, providing insights that are not accessible from static models.
For carbohydrates like Methyl alpha-L-rhamnopyranoside, MD simulations are particularly useful for exploring the flexibility of the pyranose ring and the rotation around glycosidic bonds in oligosaccharides. In a study of a trisaccharide containing Methyl alpha-L-rhamnopyranoside units, MD simulations using a CHARMM-type force field with explicit water solvent revealed substantial conformational flexibility, especially along the ψ glycosidic torsion angles. Such simulations help in understanding the range of conformations the molecule can adopt in a physiological environment, which is crucial for its biological function and interactions with other molecules.
In Silico Biological Profile Prediction
In silico methods, which are computer-based predictions, play a crucial role in modern drug discovery by rapidly screening compounds for potential biological activities.
Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is a well-established online tool that predicts a wide range of biological activities (including pharmacological effects, mechanisms of action, and specific toxicities) based on the structural formula of a compound. The prediction is based on a structure-activity relationship analysis of a large database of known biologically active compounds. The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi).
PASS analysis has been applied to various ester derivatives of Methyl alpha-L-rhamnopyranoside to predict their potential biological profiles. capes.gov.brnih.gov For example, studies have shown that acylated rhamnopyranosides are predicted to have promising antifungal activities, often with higher Pa values than for antibacterial activities. nih.gov Furthermore, PASS can predict other activities, such as being a substrate for metabolic enzymes (e.g., CYP2H) or a membrane permeability inhibitor, providing valuable guidance for further experimental investigation. A Pa value greater than 0.7 suggests a high probability of exhibiting the activity experimentally.
Table 3: Selected PASS Predictions for Acyl Derivatives of Methyl α-L-rhamnopyranoside Note: This table presents a selection of predicted activities and is not exhaustive. Pa > Pi is the primary condition for an activity to be considered possible.
| Predicted Activity | Pa (Probability to be Active) Range for Derivatives |
|---|---|
| Antifungal | 0.66 - 0.70 |
| Antibacterial | 0.53 - 0.54 |
| Membrane permeability inhibitor | > 0.90 |
| CYP2H substrate | > 0.90 |
| Anticarcinogenic | < 0.57 |
| Antioxidant | < 0.40 |
Molecular Docking Studies with Protein Targets (e.g., Lanosterol (B1674476) 14α-demethylase)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and is a well-established target for antifungal agents. researchgate.net The enzyme catalyzes the removal of the C-14α-methyl group from lanosterol, an essential step in the formation of sterols required for fungal cell membrane integrity. capes.gov.br
In recent research, various ester derivatives of methyl α-L-rhamnopyranoside were investigated for their potential as antifungal agents by performing molecular docking studies against lanosterol 14α-demethylase (PDB ID: 3LD6). researchgate.net The goal was to validate experimental antifungal activity and to understand the structure-activity relationship. The studies compared the binding affinities of the rhamnopyranoside esters with standard antifungal drugs, fluconazole (B54011) and ketoconazole. researchgate.net
The findings revealed that several fully esterified rhamnopyranosides exhibited promising binding affinities. researchgate.net Notably, the binding energies of compounds 10 (-7.6 kcal/mol) and 9 (-7.5 kcal/mol) were found to be better than or comparable to the standard drug fluconazole (-7.3 kcal/mol). researchgate.net This suggests that these rhamnopyranoside derivatives could potentially act as non-azole type antifungal drugs by effectively interacting with the active site of lanosterol 14α-demethylase. researchgate.net
Table 1: Molecular Docking Binding Affinities with Lanosterol 14α-demethylase (PDB ID: 3LD6)
| Compound | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Methyl 4-O-(4-nitrobenzoyl)-2,3-di-O-stearoyl-α-L-rhamnopyranoside (9) | -7.5 | researchgate.net |
| Methyl 4-O-(3-nitrobenzoyl)-2,3-di-O-stearoyl-α-L-rhamnopyranoside (10) | -7.6 | researchgate.net |
| Fluconazole (Standard) | -7.3 | researchgate.net |
| Ketoconazole (Standard) | -9.6 | researchgate.net |
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Studies
ADMET studies are crucial in the drug development process to assess the pharmacokinetic properties of a compound. Computational, or in silico, ADMET prediction allows for early-stage evaluation of a molecule's potential to be absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity. These predictions help in identifying candidates with favorable drug-like properties.
In silico ADMET and drug-likeness properties were predicted for a series of synthesized 3-O-(3-chlorobenzoyl)rhamnopyranosides derived from methyl α-L-rhamnopyranoside. frontiersin.org The study utilized online prediction tools to evaluate various pharmacokinetic and toxicological parameters. The predictions indicated that these rhamnopyranoside esters possess promising biological profiles. frontiersin.org For instance, Prediction of Activity Spectra for Substances (PASS) analysis suggested that the compounds could act as membrane permeability inhibitors and exhibit notable antifungal activities. frontiersin.org
The computational analysis of these rhamnopyranoside derivatives provides a foundational understanding of their potential as therapeutic agents, guiding further experimental validation.
Table 2: Predicted ADMET and Drug-Likeness Properties of Selected Rhamnopyranoside Derivatives
| Compound | Predicted Property | Finding | Reference |
|---|---|---|---|
| 3-O-(3-chlorobenzoyl)rhamnopyranosides | Biological Activity (PASS) | Predicted to have membrane permeability inhibitor properties and antifungal activity. | frontiersin.org |
| 3-O-(3-chlorobenzoyl)rhamnopyranosides | Antifungal Activity (PASS) | Pa (probability of being active) values between 0.66 and 0.70. | frontiersin.org |
| 3-O-(3-chlorobenzoyl)rhamnopyranosides | Antibacterial Activity (PASS) | Pa values between 0.53 and 0.54. | frontiersin.org |
| Methyl α-L-rhamnopyranoside (Parent Compound) | Anticarcinogenic Activity (PASS) | Pa value of 0.662. | frontiersin.org |
| Methyl α-L-rhamnopyranoside (Parent Compound) | Antioxidant Activity (PASS) | Pa value of 0.65. | frontiersin.org |
Computational Modeling of Glycan Biosynthesis Pathways
Computational modeling of metabolic pathways is a systems biology approach used to understand the complex network of biochemical reactions within a cell. nih.gov While specific computational kinetic models for the biosynthesis of methyl alpha-L-rhamnopyranoside are not extensively detailed in the literature, significant research has focused on modeling the biosynthesis of its precursor, L-rhamnose. L-rhamnose is a deoxy-hexose sugar that is a common component of the cell wall in many bacteria and is found in plants. frontiersin.org
The biosynthesis of L-rhamnose from glucose-1-phosphate is a multi-step enzymatic process. In bacteria, the most common pathway involves four key enzymes encoded by the rml gene cluster:
Glucose-1-phosphate thymidylyltransferase (RmlA)
dTDP-D-glucose 4,6-dehydratase (RmlB)
dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC)
dTDP-4-keto-L-rhamnose reductase (RmlD) nih.gov
Computational approaches, including comparative genomics and functional analysis, have been used to reconstruct the L-rhamnose utilization pathways in bacteria. frontiersin.org These studies analyze protein similarities and genomic contexts to infer functional roles for the genes involved. frontiersin.org Such in silico analyses have helped predict novel candidate genes and alternative enzymatic steps in the pathway across different bacterial species. frontiersin.org
Furthermore, in silico characterization of enzymes involved in rhamnose metabolism, such as α-L-rhamnosidase, has been performed. researchgate.net These studies use computational tools to conduct homology searches, multiple sequence alignments, and phylogenetic analysis to understand sequence-level similarities and conserved motifs, providing insight into the enzyme's structure and function. researchgate.net This foundational knowledge of the biosynthesis and degradation pathways of L-rhamnose is essential for metabolic engineering efforts and for understanding its role in cellular processes.
Biological Activities and Mechanistic Investigations of Methyl Alpha L Rhamnopyranoside Derivatives
Antimicrobial Efficacy
Modified methyl alpha-L-rhamnopyranoside compounds have demonstrated notable efficacy against a range of microbial pathogens, including both fungi and bacteria. These findings highlight their potential as a foundation for the development of new antimicrobial agents.
Antifungal Activities against Fungal Pathogens
Derivatives of methyl alpha-L-rhamnopyranoside have exhibited significant antifungal properties against several fungal species. Studies have shown that acylated derivatives, in particular, display inhibitory effects on the growth of various plant pathogenic fungi.
For instance, certain acylated derivatives of methyl α-L-rhamnopyranoside have been screened for their in vitro antifungal activity against pathogenic fungi like Aspergillus flavus, Fusarium equiseti, Aspergillus niger, and Penicillium sp. researchgate.netnih.gov The introduction of different acyl groups, such as acetyl, benzoyl, and stearoyl, has been a key strategy in enhancing the antifungal potential of the parent rhamnopyranoside.
Notably, a pentanoyl derivative of 2,3-di-O-stearoyl-α-L-rhamnopyranoside demonstrated superior antifungal activity against F. equiseti and A. flavus when compared to standard antibiotics. nih.gov Furthermore, PASS (Prediction of Activity Spectra for Substances) analysis of some rhamnopyranoside esters suggested a higher probability of antifungal activity compared to antibacterial activity. banglajol.info The mycelial growth of Fusarium oxysporum has also been shown to be inhibited by certain botanical extracts containing related compounds. nih.gov
Table 1: Antifungal Activity of Methyl α-L-rhamnopyranoside Derivatives
| Fungal Pathogen | Derivative Type | Observed Effect | Reference |
|---|---|---|---|
| Aspergillus flavus | Pentanoyl derivative of 2,3-di-O-stearoyl-α-L-rhamnopyranoside | Better functionality than standard antibiotics | nih.gov |
| Fusarium equiseti | Acylated derivatives | Marked inhibition | researchgate.net |
| Aspergillus niger | Allylamine derivatives (comparative) | Fungicidal activity | nih.gov |
| Penicillium sp. | Allylamine derivatives (comparative) | Antifungal activity | nih.gov |
Antibacterial Activities
While often more pronounced in their antifungal effects, derivatives of methyl alpha-L-rhamnopyranoside have also demonstrated antibacterial activity against a variety of human pathogenic bacteria. researchgate.net Screening of 2,3-di-O-acyl derivatives of methyl 4-O-acetyl-α-L-rhamnopyranoside revealed inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net
However, studies have generally indicated that these rhamnopyranoside derivatives are comparatively more effective against fungal pathogens than bacteria. researchgate.net For example, while some acylated rhamnopyranosides showed weak to moderate toxicity against bacteria like Bacillus subtilis and Escherichia coli, their antifungal counterparts displayed more significant inhibition. researchgate.netnih.gov This suggests a greater potential for these compounds in the development of antifungal agents, though their antibacterial properties still warrant further exploration.
Structure-Activity Relationship (SAR) Studies in Antimicrobial Contexts
The relationship between the chemical structure of methyl alpha-L-rhamnopyranoside derivatives and their antimicrobial activity is a critical area of study for optimizing their efficacy. Research has shown that the type and position of acyl groups on the rhamnopyranoside ring significantly influence their biological activity. banglajol.info
Key findings from SAR studies include:
Lipophilicity: Increasing the lipophilic character of the molecule, often by adding multiple acyl groups, has been shown to enhance antifungal activity. nih.gov
Acyl Group Type: The specific nature of the acyl substituent (e.g., acetyl, benzoyl, stearoyl) plays a crucial role. For instance, the introduction of a pentanoyl group into a di-O-stearoyl rhamnopyranoside derivative resulted in potent antifungal effects. nih.gov
Positional Effects: The regioselective placement of acyl groups is important. The reactivity of the hydroxyl groups on the rhamnopyranoside core influences the final structure and, consequently, its antimicrobial profile. nih.gov
Prediction of Activity Spectra for Substances (PASS) has been utilized to forecast the biological activities of these derivatives, with results often aligning with experimental findings, indicating a higher probability for antifungal over antibacterial action. banglajol.info
Anticancer and Cytotoxic Potentials
In addition to their antimicrobial properties, derivatives of methyl alpha-L-rhamnopyranoside have been investigated for their potential as anticancer agents. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, and research into their mechanisms of action is ongoing.
In Vitro Cytotoxicity Evaluation on Cancer Cell Lines
Several studies have evaluated the cytotoxic effects of methyl alpha-L-rhamnopyranoside derivatives on different human cancer cell lines. For instance, certain halogenated derivatives of related benzofuran (B130515) carboxylates have shown promising activity against cell lines such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma). nih.gov The introduction of bromine and a methoxy (B1213986) group into the structure of these compounds appeared to enhance their cytotoxic potential. nih.gov
It is important to note that the cytotoxic activity is often selective, with some derivatives showing high potency against cancer cells while exhibiting low toxicity towards normal cells. nih.gov This selectivity is a crucial factor in the development of effective and safe anticancer drugs. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are commonly used to quantify the cytotoxic potential of these compounds against various cancer cell lines. nih.gov
Table 2: In Vitro Cytotoxicity of Related Derivatives on Cancer Cell Lines
| Cell Line | Derivative Type | IC50 Value | Reference |
|---|---|---|---|
| A549 (Lung Carcinoma) | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 6.3 ± 2.5 µM | nih.gov |
| HepG2 (Hepatocellular Carcinoma) | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 3.8 ± 0.5 µM | nih.gov |
| SW620 (Colon Adenocarcinoma) | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 10.8 ± 0.9 µM | nih.gov |
Mechanistic Studies on Cellular Pathways
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is essential for their development as therapeutic agents. One area of investigation has been their interaction with key cellular signaling pathways that are often dysregulated in cancer.
The Hedgehog (HH) signaling pathway, a crucial regulator of embryonic development, has been implicated in the proliferation and survival of various cancer cells when aberrantly activated. nih.gov This pathway plays a role in controlling cell differentiation and patterning. nih.govnih.gov While direct studies on methyl alpha-L-rhamnopyranoside derivatives and the Hedgehog pathway are emerging, the principle of targeting such fundamental pathways is a key strategy in cancer research. The components of the HH signaling pathway, including the Patched (PTCH) receptor and the Smoothened (SMO) signal transducer, are potential targets for therapeutic intervention. nih.gov Further research is needed to elucidate the specific interactions of rhamnopyranoside derivatives with these and other cellular pathways to fully understand their anticancer potential.
Role of Methylation and Esterification in Modulating Cytotoxicity
The strategic modification of methyl alpha-L-rhamnopyranoside through methylation and esterification has been shown to significantly influence the cytotoxic properties of its derivatives. These chemical alterations can either enhance or diminish the compound's effectiveness against cancer cell lines, highlighting the delicate structure-activity relationship.
Research into the partial methylation of the carbohydrate moiety in bioactive glycosides suggests that this can be a viable strategy for pharmacomodulation. nih.gov For instance, the synthesis and subsequent in vitro evaluation of monomethylated derivatives of betulinic acid 3-O-alpha-L-rhamnopyranoside revealed that the position of the methyl group on the rhamnose unit is critical. nih.gov Specifically, 2-O- and 3-O-methylation were found to decrease the cytotoxicity of the parent compound. nih.gov In contrast, the 4-O-methylrhamnoside derivative exhibited slightly improved selectivity towards malignant cell lines when compared to the original rhamnoside. nih.gov This indicates that while monomethylation can have a moderate impact on cytotoxicity, the specific substitution pattern is a key determinant of the biological activity. nih.gov
A Prediction of Activity Spectra for Substances (PASS) analysis of several 3-O-(3-chlorobenzoyl)rhamnopyranosides indicated that these esterified derivatives possess lower anticarcinogenic properties compared to the parent methyl α-L-rhamnopyranoside. banglajol.info This further underscores the principle that modifications to the core structure can lead to a wide range of biological outcomes.
Table 1: Effect of Methylation on Cytotoxicity of Betulinic Acid 3-O-α-L-rhamnopyranoside Derivatives
A lower IC50 value indicates higher cytotoxicity.
Antioxidant Activities
The antioxidant potential of methyl alpha-L-rhamnopyranoside and its derivatives has been evaluated using various in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. These tests are fundamental in determining the ability of a compound to neutralize harmful free radicals, which are implicated in a wide range of diseases.
The DPPH assay is a widely used, rapid, and practical method for assessing antioxidant activity. mdpi.com It measures the ability of a compound to donate a hydrogen atom and thus scavenge the stable DPPH free radical. mdpi.comnih.gov The scavenging activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. nih.gov A lower IC50 value signifies greater antioxidant efficacy. nih.gov
Studies on various plant extracts containing rhamnose derivatives have demonstrated their potential as radical scavengers. For instance, methanolic extracts of Rhamnus prinoides leaves, which contain rhamnosides, have shown significant DPPH radical scavenging activity. academicjournals.org However, a PASS analysis predicted that certain synthesized acyl rhamnopyranoside esters would have lower antioxidant properties compared to the parent methyl α-L-rhamnopyranoside. banglajol.info
The hydroxyl radical is another highly reactive oxygen species that can cause significant damage to biological molecules. The ability of methyl alpha-L-rhamnopyranoside derivatives to scavenge this radical is a crucial aspect of their antioxidant profile. The hydroxyl radical scavenging potential of various solvent extracts from Bauhinia vahlii leaves, which are known to contain such compounds, has been shown to be concentration-dependent. nih.gov
Beyond direct radical scavenging, the antioxidant effects of certain compounds can be mediated through the upregulation of endogenous antioxidant enzyme systems. Key among these are superoxide (B77818) dismutase (SOD) and the glutathione (B108866) (GSH) system.
Superoxide dismutase is a critical enzyme that catalyzes the dismutation of the superoxide radical (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2). nih.gov This action is a primary defense against oxidative stress, as the superoxide radical is a major reactive oxygen species produced by the mitochondrial electron transport chain. nih.gov While direct studies on the induction of SOD by methyl alpha-L-rhamnopyranoside are limited, research on related compounds suggests this as a potential mechanism of action. For example, in studies of other compounds, a decrease in SOD expression has been observed in response to oxidative stress, which can be counteracted by agents that activate antioxidant pathways. nih.gov
The glutathione system, which includes glutathione itself, glutathione peroxidase, and glutathione reductase, is another essential component of the cellular antioxidant defense. nih.gov Glutathione can directly neutralize reactive oxygen species and is also involved in the regeneration of other antioxidants. Research has shown that exposure to certain oxidative stressors can lead to a depletion of GSH and a decrease in the expression of enzymes involved in its metabolism. nih.gov The ability of methyl alpha-L-rhamnopyranoside derivatives to modulate this system is an area of ongoing investigation. Studies on other compounds have demonstrated that activation of the Nrf2 pathway can lead to increased expression of enzymes involved in the NADPH-regenerating system, which is crucial for maintaining the pool of reduced glutathione. nih.gov
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.govresearchgate.net The activation of the Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. researchgate.net There is a complex interplay between the Nrf2 pathway and autophagy, a cellular process for degrading and recycling damaged components. nih.govfrontiersin.org
Autophagy can promote the activation of the Nrf2 pathway. nih.gov One mechanism involves the protein p62/SQSTM1, which can bind to Keap1, the primary negative regulator of Nrf2. nih.govfrontiersin.org This binding leads to the degradation of the Keap1-p62 complex via autophagy, which in turn allows Nrf2 to translocate to the nucleus and initiate the transcription of its target genes. nih.gov This creates a positive feedback loop, as Nrf2 can also induce the expression of p62. nih.gov
While there is no direct evidence to date specifically linking methyl alpha-L-rhamnopyranoside to the activation of the autophagy-induced Nrf2 pathway, this remains a plausible and important area for future research. The activation of this pathway by other molecules has been shown to offer protective effects against various diseases characterized by oxidative stress. nih.gov Given the antioxidant potential of rhamnopyranoside derivatives, investigating their ability to modulate this intricate signaling network could reveal novel therapeutic applications.
Immunomodulatory and Anti-inflammatory Effects
Methyl alpha-L-rhamnopyranoside derivatives and related compounds have demonstrated the potential to modulate the immune system by influencing the expression of key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-27 (IL-27). These cytokines play pivotal roles in the inflammatory response.
TNF-α is a pro-inflammatory cytokine that is central to the pathogenesis of numerous inflammatory diseases. The modulation of TNF-α expression is a key therapeutic strategy. The stability of TNF-α mRNA, and thus its expression, can be regulated by various factors. nih.gov While direct studies on methyl alpha-L-rhamnopyranoside are not available, research on polysaccharides from medicinal plants has shown that they can exert anti-inflammatory effects by inhibiting the release of TNF-α. mdpi.com
IL-27 is a cytokine with pleiotropic functions, capable of exhibiting both pro- and anti-inflammatory properties depending on the context. It has been shown to modulate T-cell responses and can synergize with other cytokines like TNF-α to amplify inflammatory reactions. For example, IL-27 and TNF-α can work together to upregulate the expression of the chemokine CXCL10 in lung fibroblasts, thereby potentially amplifying airway inflammation. nih.gov Furthermore, in the context of inflammatory bowel disease, anti-TNF therapy has been found to induce IL-27 production, which in turn modulates regulatory T-cell responses in patients who respond to the treatment. biorxiv.org The ability of methyl alpha-L-rhamnopyranoside derivatives to influence the expression of IL-27 and its interplay with other cytokines is an important area for understanding their immunomodulatory potential. frontiersin.org
Table 2: Chemical Compounds Mentioned
Antiviral Properties (e.g., against Influenza A virus)
Derivatives of methyl alpha-L-rhamnopyranoside have been investigated for their potential antiviral activities, particularly against the influenza A virus. The core structure of these glycosides can be modified with various chemical groups to enhance their biological effects. For instance, the introduction of fatty acid esters at different positions of the rhamnopyranoside ring has been a strategy to create novel compounds with potential therapeutic applications.
The antiviral mechanism of action for many compounds against the influenza A virus often involves targeting key viral processes such as entry into the host cell, replication of the viral genome, or the release of new virus particles from an infected cell. asm.orgnih.gov Some antiviral drugs function by blocking the M2 ion channel, which is crucial for the uncoating of the virus within the host cell's endosomes. asm.orgnih.gov Others, like neuraminidase inhibitors, prevent the release of progeny virions from the infected cell surface, thereby limiting the spread of the infection. nih.govmdpi.com
In the context of methyl alpha-L-rhamnopyranoside derivatives, their antiviral potential is often linked to the nature and positioning of the substituents on the sugar moiety. Research into thiopyrano[2,3-b]quinolines, which can be synthesized from precursors related to methyl tetrazolylamino derivatives, has shown that the antiviral activity against influenza A (H1N1) virus is influenced by the specific chemical groups attached and their location on the molecule. researchgate.net Molecular docking studies of these compounds have suggested potential interactions with viral targets like the M2 channel and polymerase basic protein 2. researchgate.net
Furthermore, flavonoids, which are structurally different but also natural product-derived compounds, have demonstrated anti-influenza activity. For example, isorhamnetin, a methylated flavonol, has shown a strong antiviral effect against influenza A virus by reducing virus-induced reactive oxygen species generation and blocking lysosome acidification. nih.gov This highlights the potential of methylation as a chemical modification to enhance antiviral potency. nih.gov While not direct derivatives of methyl alpha-L-rhamnopyranoside, the principles of how structural modifications impact antiviral activity in other natural product-derived compounds can provide insights into the potential of rhamnopyranoside derivatives.
| Compound Type | Proposed Viral Target/Mechanism | Virus Strain | Reference |
| Thiopyrano[2,3-b]quinolines | M2 channel, Polymerase basic protein 2 | Influenza A (H1N1) | researchgate.net |
| Isorhamnetin (methylated flavonol) | Reduction of ROS, Blockage of lysosome acidification | Influenza A/PR/08/34(H1N1) | nih.gov |
Role in Enhancing Immunogenicity for Vaccine Development
The core structure of methyl alpha-L-rhamnopyranoside is related to L-rhamnose, a deoxy sugar found in the cell walls of various bacteria and plants. The presence of rhamnose-containing glycans on the surface of pathogens can make them targets for the immune system. In the context of vaccine development, enhancing the immunogenicity of antigens is a critical goal. While direct studies on methyl alpha-L-rhamnopyranoside derivatives for this specific purpose are not extensively detailed in the provided search results, the principle of using carbohydrate moieties to improve immune responses is a known strategy. For instance, brasilicardin A, a natural product containing two rhamnopyranosyl moieties, exhibits immunosuppressive properties, and the inclusion of a hydroxybenzoyl group in the rhamnose unit is noted to enhance these properties. nih.gov This suggests that modifications to the rhamnose structure can modulate immune responses.
The general approach in vaccine development involves conjugating haptens or antigens to carrier molecules to increase their size and complexity, thereby making them more easily recognized by the immune system. Carbohydrates are often used in this context. The structural features of methyl alpha-L-rhamnopyranoside derivatives, such as the stereochemistry and the potential for various substitutions, could theoretically be exploited to design adjuvants or to modify antigens to elicit a stronger and more specific immune response.
Enzyme Substrate and Inhibitor Applications
Methyl alpha-L-rhamnopyranoside derivatives are valuable tools in the study of glycosidase enzymes, particularly as fluorogenic substrates for activity assays. google.com Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, and assays to measure their activity are crucial for diagnostics and for screening potential inhibitors. google.com
A common strategy for creating a fluorogenic substrate is to attach a fluorescent molecule (a fluorophore) to the glycoside via its anomeric carbon. google.com When the glycosidic bond is intact, the fluorescence of the attached molecule is often quenched or exhibits different spectral properties. Upon enzymatic cleavage of the glycosidic bond by a specific glycosidase, such as α-rhamnosidase in the case of a rhamnopyranoside substrate, the fluorophore is released, resulting in a measurable change in fluorescence. nih.govnih.gov This change is directly proportional to the enzyme's activity.
The choice of fluorophore is critical for the sensitivity and utility of the assay. nih.gov For instance, 4-methylumbelliferone (B1674119) is a commonly used fluorophore that produces blue fluorescence upon release, but its fluorescence can be pH-dependent, which can be a limitation in certain biological contexts. nih.govnih.gov To overcome this, other fluorophores like resorufin (B1680543) (red fluorescence) and various green-fluorescent dyes have been employed to develop assays that are less prone to interference from background fluorescence and are functional across a wider pH range. nih.govnih.gov The design of these substrates can also be optimized to improve their binding affinity to the enzyme's active site, further enhancing the assay's performance. nih.gov
| Substrate Type | Enzyme Target | Principle of Detection | Reference |
| Fluorogenic Glycoside | Glycosidase (e.g., α-rhamnosidase) | Release of a fluorophore upon enzymatic cleavage of the glycosidic bond, leading to a change in fluorescence. | google.comnih.govnih.gov |
Derivatives of methyl alpha-L-rhamnopyranoside have also been explored as inhibitors of key metabolic enzymes, which can have therapeutic implications in various diseases, including cancer and fungal infections.
Serine/Threonine (Ser/Thr) Protein Kinase Inhibition: Ser/Thr protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by phosphorylating serine and threonine residues on their substrate proteins. nih.gov Dysregulation of these kinases is often associated with diseases like cancer. nih.govbioworld.com Natural compounds, particularly flavonoids, have been identified as inhibitors of various protein kinases. nih.gov For example, quercetin (B1663063) and luteolin (B72000) are flavonoids that can inhibit kinases involved in pro-survival signaling pathways like MAPK and mTOR. nih.gov While these are not direct derivatives of methyl alpha-L-rhamnopyranoside, the principle of targeting kinase activity with small molecules is well-established. mdpi.com The structural diversity of rhamnopyranoside derivatives could potentially be leveraged to design novel kinase inhibitors.
Lanosterol (B1674476) 14α-demethylase Inhibition: Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govnih.govwikipedia.org Inhibition of the fungal CYP51 is the mechanism of action for the widely used azole antifungal drugs. nih.govmdpi.comdrugbank.com Fatty acid esters of methyl alpha-L-rhamnopyranoside have shown promise as antifungal agents by targeting this enzyme. nih.gov
Studies on di-O-stearoyl derivatives of methyl alpha-L-rhamnopyranoside have demonstrated their potential as non-azole inhibitors of lanosterol 14α-demethylase. nih.gov Molecular docking studies have shown that these rhamnose esters can fit into the active site of the enzyme, with some derivatives exhibiting binding affinities comparable to or better than the standard antifungal drug fluconazole (B54011). nih.gov The lipophilic character of these esterified rhamnopyranosides appears to contribute to their antifungal activity. nih.gov
| Enzyme Target | Type of Derivative | Potential Therapeutic Application | Reference |
| Ser/Thr protein kinases | (Potential for) Modified rhamnopyranosides | Cancer, Inflammatory Diseases | nih.govbioworld.commdpi.com |
| Lanosterol 14α-demethylase | Fatty acid esters of methyl α-L-rhamnopyranoside | Fungal Infections | nih.govnih.govnih.gov |
Neuroprotective Activities against Neurodegeneration
While direct evidence for the neuroprotective activities of methyl alpha-L-rhamnopyranoside itself is limited in the provided search results, the broader class of natural product derivatives and related compounds has shown potential in combating neurodegenerative diseases like Alzheimer's. nih.govnih.gov The mechanisms underlying neuroprotection are often multifaceted, involving the mitigation of oxidative stress, reduction of neuroinflammation, and prevention of neuronal cell death. nih.govnih.gov
For instance, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), a derivative of L-proline, has demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. nih.gov NMP was shown to reduce the burden of amyloid plaques, decrease reactive gliosis and neuroinflammation, and attenuate oxidative stress. nih.gov Another example is ladostigil, which exerts neuroprotective effects by scavenging free radicals and stimulating the expression of antioxidant enzymes. nih.gov
Emerging Applications and Future Research Directions
Development of Glycodrugs and Glycoconjugate Vaccines
The incorporation of carbohydrate moieties, such as methyl alpha-L-rhamnopyranoside, into therapeutic agents is a rapidly advancing field. The sugar portion of these molecules can significantly enhance their pharmacological properties, including aqueous solubility, stability, and biocompatibility, which facilitates targeted drug delivery and improves absorption. nih.gov For instance, the rhamnose moiety in certain natural products is crucial for their potent biological activities. nih.gov
In vaccinology, synthetic oligosaccharides that mimic the antigenic determinants of bacterial O-antigens are being developed for glycoconjugate vaccines. researchgate.netnih.gov These vaccines aim to elicit a robust and specific antibody response against pathogens like Shigella flexneri. researchgate.netnih.gov Methyl alpha-L-rhamnopyranoside serves as a key building block in the chemoenzymatic synthesis of these complex oligosaccharide antigens. nih.gov The development of such vaccines offers a promising alternative to traditional methods, potentially leading to more effective protection against bacterial infections. researchgate.net
Applications in Chemical Biology Probes
Methyl alpha-L-rhamnopyranoside and its derivatives are valuable as chemical biology probes for studying complex biological systems. These probes, often incorporating reporter tags, enable the visualization and tracking of glycans in living cells and organisms. researchgate.net This allows researchers to investigate the roles of specific carbohydrate structures in cellular processes, development, and disease. researchgate.net
By engineering enzymes to act on non-natural, protected substrates like modified methyl alpha-L-rhamnopyranoside, scientists can create intermediates for further chemical modification. nih.gov This chemoenzymatic approach provides access to a wide diversity of molecular probes, overcoming some of the challenges of purely chemical synthesis. nih.gov These probes are instrumental in identifying the ligands for carbohydrate-binding proteins (lectins) and for studying the interactions that govern biological recognition events. researchgate.net
Mechanistic Insights into Carbohydrate-Protein Interactions
Understanding the interactions between carbohydrates and proteins is fundamental to glycobiology. Methyl alpha-L-rhamnopyranoside is frequently used as a model ligand to study the binding specificity and affinity of lectins and other carbohydrate-binding proteins. thegoodscentscompany.com These studies provide crucial insights into how proteins recognize and bind specific sugar structures, a process central to cell-cell communication, adhesion, and immune responses. nih.gov
Predicting the binding affinity and mode of interaction between carbohydrates and proteins remains a significant challenge. researchgate.net To address this, researchers are developing specific empirical scoring functions and automated docking protocols. researchgate.net By using a training set of known protein-carbohydrate complexes, including those with rhamnose derivatives, these computational tools are being refined to more accurately predict binding free energies. researchgate.net Such predictive power is essential for the rational design of carbohydrate-based drugs and inhibitors. researchgate.net
Advancements in Biocatalytic Processes for Glycoside Synthesis
The enzymatic synthesis of glycosides offers several advantages over traditional chemical methods, including high regioselectivity and stereoselectivity under mild reaction conditions. plos.orgnih.gov α-L-Rhamnosidases are a key class of enzymes that can catalyze the synthesis of rhamnose-containing chemicals (RCCs) through reverse hydrolysis or transglycosylation. nih.govplos.org
Researchers are actively exploring and engineering these enzymes to broaden their acceptor specificity and improve reaction yields. nih.govplos.org For example, α-L-rhamnosidase from Alternaria sp. L1 has been used to synthesize novel RCCs with various acceptor molecules. nih.govplos.org Similarly, lipases, such as the one from Pseudomonas stutzeri, have been successfully employed for the regioselective acylation of rhamnose to produce rhamnose fatty acid esters. nih.gov These biocatalytic processes are more sustainable and efficient, paving the way for the large-scale production of valuable rhamnosylated compounds. plos.orgnih.gov
Table 1: Examples of Biocatalytic Synthesis of Rhamnosides
| Enzyme | Donor | Acceptor | Product | Yield | Reference |
|---|---|---|---|---|---|
| α-L-Rhamnosidase (Alternaria sp. L1) | L-rhamnose | D-mannitol | α-L-rhamnopyranosyl-(1→6')-D-mannitol | 36.1% | nih.govplos.org |
| α-L-Rhamnosidase (Alternaria sp. L1) | L-rhamnose | D-fructose | α-L-rhamnopyranosyl-(1→1')-β-D-fructopyranose | 11.9% | nih.govplos.org |
| α-L-Rhamnosidase (Alternaria sp. L1) | L-rhamnose | Esculin | 6,7-dihydroxycoumarin α-L-rhamnopyranosyl-(1→6')-β-D-glucopyranoside | 17.9% | nih.govplos.org |
| Lipase (B570770) (Pseudomonas stutzeri) | Vinyl laurate | Rhamnose | 4-O-acylrhamnose | 99% | nih.gov |
Exploration of Novel Bioactive Derivatives from Natural Sources
Nature is a rich source of structurally diverse and biologically active rhamnosylated compounds. nih.gov Many of these natural products, found in plants and bacteria, exhibit a wide range of important bioactivities. plos.org For instance, certain rhamnose-containing steroidal alkaloids can influence the binding specificity to steroid receptors and induce apoptosis in cancer cells. plos.org
Recent research has focused on isolating and characterizing new bioactive derivatives from natural sources. For example, a variety of novel compounds, including rhamnopyranoside derivatives, have been isolated from marine-derived fungi like Xylaria acuta. jfda-online.comnih.gov Additionally, the esterification of the rhamnose moiety in natural products has been shown to be crucial for creating potent antimicrobial and anticancer agents. nih.gov The exploration of these natural compounds continues to provide a pipeline for the discovery of new therapeutic leads. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing methyl alpha-L-rhamnopyranoside, and how do reaction conditions influence yield?
- Methodological Answer : Methyl alpha-L-rhamnopyranoside is typically synthesized via glycosylation of rhamnose derivatives using methyl donors like methyl iodide under alkaline conditions. Protecting group strategies (e.g., acetyl or benzyl groups) are critical to regioselectivity. For instance, highlights the use of 2,3-di-O-glycosyl derivatives synthesized via Koenigs-Knorr reactions with silver oxide as a catalyst, achieving yields of ~60–75% depending on the protecting group arrangement. Reaction temperature (20–40°C) and solvent polarity (e.g., dichloromethane vs. acetonitrile) significantly impact stereochemical outcomes .
Q. How is the structural characterization of methyl alpha-L-rhamnopyranoside validated in synthetic studies?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. details ¹H and ¹³C NMR assignments for methyl alpha-L-rhamnopyranoside in deuterium oxide, with key signals at δ 4.80 ppm (anomeric proton, J = 1.5 Hz) and δ 101.2 ppm (anomeric carbon). Mass spectrometry (ESI-MS) and polarimetry ([α]D²⁵ = −34.5°) further confirm purity and stereochemistry. Cross-validation with computational tools like Gaussian for coupling constants is recommended .
Q. What biological roles or natural sources are associated with methyl alpha-L-rhamnopyranoside?
- Methodological Answer : The compound is a key intermediate in microbial glycoconjugate biosynthesis. For example, describes its role as a protected acceptor in chemoenzymatic pathways for Shigella flexneri O-antigen synthesis. It is also found in plant glycosides, such as kaempferol derivatives in Zingiber zerumbet (), where it enhances solubility and bioactivity. Natural abundance studies require LC-MS/MS with ion-trap detectors for trace detection .
Advanced Research Questions
Q. How can enzyme engineering strategies improve regioselective glucosylation of methyl alpha-L-rhamnopyranoside?
- Methodological Answer : Directed evolution of transglucosidases (e.g., amylosucrase) enables tailored specificity. outlines a semi-rational approach:
- Step 1 : Identify acceptor-binding residues via homology modeling (e.g., using PDB 1G5A).
- Step 2 : Generate mutant libraries targeting these residues (e.g., saturation mutagenesis at Asp229).
- Step 3 : Screen variants using HPLC to quantify glucosylation efficiency on protected acceptors.
Successful mutants achieved >90% regioselectivity for C-3 glucosylation, critical for synthesizing Shigella O-antigen mimics .
Q. How do contradictions arise between computational QSDAR models and experimental NMR data for methyl alpha-L-rhamnopyranoside derivatives?
- Methodological Answer : Discrepancies often stem from solvent effects or conformational flexibility. reports that QSDAR models predicting anticancer activity of kaempferol-3-O-(2,4-O-diacetyl-alpha-L-rhamnopyranoside) may underestimate solvation effects. To resolve:
- Approach 1 : Use molecular dynamics (MD) simulations (e.g., AMBER) to account for aqueous-phase conformers.
- Approach 2 : Validate with NOESY/ROESY NMR to detect intramolecular hydrogen bonds not modeled in QSDAR .
Q. What strategies optimize glycosylation reactions involving methyl alpha-L-rhamnopyranoside in complex oligosaccharide assembly?
- Methodological Answer : Sequential chemoenzymatic protocols are effective:
- Phase 1 : Chemical synthesis of the rhamnoside core using thioglycoside donors (e.g., 1-thio-rhamnose derivatives) for stability.
- Phase 2 : Enzymatic elongation with engineered glycosyltransferases (e.g., mutants) to avoid side reactions.
- Key Data : reports 85% yield for 3-O-glucosylation using mutant amylosucrase vs. <30% with wild-type enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
